molecular formula C10H12Cl2O2 B1520044 2,6-Bis(chloromethyl)-1,4-dimethoxybenzene CAS No. 1379163-23-1

2,6-Bis(chloromethyl)-1,4-dimethoxybenzene

Cat. No. B1520044
M. Wt: 235.1 g/mol
InChI Key: YMYUSUWLRACOTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically include the compound’s systematic name, its molecular formula, and its structure. It might also include information on what the compound is used for or where it is commonly found.



Synthesis Analysis

This would involve a detailed look at how the compound is synthesized. This could include the starting materials, the reaction conditions, and the yield of the reaction.



Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its geometry, bond lengths and angles, and any notable structural features.



Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound undergoes. This could include reactions where the compound is a reactant, a product, or a catalyst.



Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Polymerization Catalyst

2,6-Bis(chloromethyl)-1,4-dimethoxybenzene has been utilized in the polymerization process as part of phase transfer catalysis. Polyethers derived from this compound and 4,4′-biphenol have been synthesized using various catalysts and solvents, demonstrating the influence of solvent and catalyst on molecular weights and yields (Tagle, Diaz, & Muñoz, 1984).

Conducting Polymers

The compound has been involved in the development of conducting polymers from low oxidation potential monomers based on pyrrole via electropolymerization. These polymers show significant stability in their conducting form due to their low oxidation potentials, highlighting the compound's role in synthesizing materials with unique electrical properties (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).

Iodine Capture

Research has demonstrated the use of 2,6-Bis(chloromethyl)-1,4-dimethoxybenzene in creating carbazole-bearing porous organic polymers with unique morphologies for efficient iodine vapor adsorption. These polymers, exhibiting mulberry-like morphology and high surface areas, demonstrate exceptional iodine capture capacities, underscoring the compound's potential in addressing environmental challenges (Xiong, Tang, Pan, Li, Tang, & Yu, 2019).

Safety And Hazards

This would involve a discussion of any safety concerns associated with the compound, such as toxicity, flammability, or environmental impact.


Future Directions

This would involve a discussion of potential future research directions involving the compound. This could include potential applications, or areas where further study is needed.


I hope this helps! If you have any other questions, feel free to ask.


properties

IUPAC Name

1,3-bis(chloromethyl)-2,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2O2/c1-13-9-3-7(5-11)10(14-2)8(4-9)6-12/h3-4H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYUSUWLRACOTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)CCl)OC)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Bis(chloromethyl)-1,4-dimethoxybenzene

CAS RN

1379163-23-1
Record name 2,6-Bis(chloromethyl)-1,4-dimethoxybenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Bis(chloromethyl)-1,4-dimethoxybenzene
Reactant of Route 2
Reactant of Route 2
2,6-Bis(chloromethyl)-1,4-dimethoxybenzene
Reactant of Route 3
Reactant of Route 3
2,6-Bis(chloromethyl)-1,4-dimethoxybenzene
Reactant of Route 4
Reactant of Route 4
2,6-Bis(chloromethyl)-1,4-dimethoxybenzene
Reactant of Route 5
Reactant of Route 5
2,6-Bis(chloromethyl)-1,4-dimethoxybenzene
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2,6-Bis(chloromethyl)-1,4-dimethoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.